molecular formula C15H20O4S B14399535 Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate CAS No. 87705-54-2

Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate

Cat. No.: B14399535
CAS No.: 87705-54-2
M. Wt: 296.4 g/mol
InChI Key: QCNVMRSOYXBJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate is an organic compound that features a benzenesulfonyl group attached to a hexenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate typically involves the reaction of benzenesulfonyl chloride with an appropriate hexenoate ester under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate involves its ability to undergo electrophilic aromatic substitution reactions. The benzenesulfonyl group acts as an electrophile, facilitating the formation of a positively charged intermediate, which then reacts with nucleophiles to form the final product .

Properties

CAS No.

87705-54-2

Molecular Formula

C15H20O4S

Molecular Weight

296.4 g/mol

IUPAC Name

ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate

InChI

InChI=1S/C15H20O4S/c1-4-19-15(16)14(11-10-12(2)3)20(17,18)13-8-6-5-7-9-13/h5-10,14H,4,11H2,1-3H3

InChI Key

QCNVMRSOYXBJCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C(C)C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.